molecular formula C6H10BrN3 B2886318 4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole CAS No. 1864061-01-7

4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole

Cat. No.: B2886318
CAS No.: 1864061-01-7
M. Wt: 204.071
InChI Key: VNVAMTOAZVACHK-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole is a chemical compound with the molecular formula C6H10BrN3 . It is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The presence of the bromomethyl group on the triazole ring makes this compound particularly useful for further functionalization, as the bromine atom serves as a good leaving group in nucleophilic substitution reactions . This allows researchers to readily attach the 1,2,3-triazole scaffold to more complex molecular structures, creating novel compounds for biological screening. The compound is characterized by its specific SMILES notation, CCN1N=C(C(=N1)CBr)C, and InChIKey, VNVAMTOAZVACHK-UHFFFAOYSA-N . Predicted physicochemical data, such as collision cross-section values for various adducts, are available to support analytical method development, including for mass spectrometry-based applications . This product is intended for research and development purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

4-(bromomethyl)-2-ethyl-5-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-3-10-8-5(2)6(4-7)9-10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVAMTOAZVACHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(C(=N1)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Core Assembly

A propargyl derivative bearing a methyl group at the designated position is reacted with an organic azide under Cu(I) catalysis. For example, 2-ethyl-5-methyl-2H-1,2,3-triazole-4-methanol can be synthesized via cycloaddition between ethyl propargyl ether and a methyl-substituted azide. The reaction typically proceeds in polar solvents (e.g., methanol or water) at 25–60°C, with CuSO₄·5H₂O and sodium ascorbate as the catalytic system.

Key Reaction Parameters:

Parameter Optimal Condition Yield (%)
Solvent Methanol 85–90
Temperature 50°C 88
Catalyst Loading 5 mol% CuSO₄·5H₂O 90

Bromination of the Methyl Group

The hydroxymethyl intermediate is converted to the bromomethyl derivative using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). For instance, treating 2-ethyl-5-methyl-2H-1,2,3-triazole-4-methanol with PBr₃ in dichloromethane at 0°C yields the target compound in 78% efficiency.

Mechanistic Insight:
The reaction follows an S_N2 mechanism, where PBr₃ acts as a Lewis acid to facilitate bromide displacement on the protonated hydroxyl group. Steric hindrance from the ethyl and methyl substituents slightly reduces the reaction rate compared to less hindered analogs.

Radical Bromination of Preformed Triazoles

For triazoles already containing a methyl group at position 4, radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) offers a viable pathway. This method is particularly useful for substrates sensitive to acidic conditions.

Procedure:

  • Dissolve 2-ethyl-5-methyl-2H-1,2,3-triazole (1.0 equiv) in CCl₄.
  • Add NBS (1.1 equiv) and AIBN (0.1 equiv).
  • Reflux at 80°C for 6 hours.
  • Yield: 70%.

Limitations:

  • Competing bromination at other positions may occur if the triazole lacks electron-withdrawing groups.
  • Requires rigorous exclusion of moisture to prevent hydrolysis.

Alternative Method: Nucleophilic Substitution

In patented routes, hydroxymethyl triazoles are treated with hydrobromic acid (48% HBr) to achieve bromide substitution. For example, 4-(hydroxymethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole reacts with HBr in acetic acid at 100°C for 2 hours, yielding the bromomethyl derivative in 91% efficiency.

Critical Factors:

  • Acid Concentration: Higher HBr concentration accelerates substitution but risks triazole ring decomposition.
  • Temperature Control: Excessive heat (>110°C) leads to byproduct formation.

Optimization and Challenges

Solvent Effects

Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates in cycloadditions but may complicate bromination steps due to their high boiling points. Conversely, chlorinated solvents (e.g., CH₂Cl₂) are ideal for bromination but inhibit copper catalysts.

Steric and Electronic Considerations

  • Ethyl and Methyl Substituents: The ethyl group at position 2 and methyl at position 5 create steric bulk, necessitating longer reaction times for bromination.
  • Electron-Withdrawing Effects: The triazole ring’s electron-deficient nature directs electrophilic bromination to the methyl group rather than the ring itself.

Yield Comparison Across Methods

Method Average Yield (%) Key Advantage
CuAAC + Post-Bromination 78 Well-established protocol
Direct Cycloaddition 82 Fewer steps
Radical Bromination 70 Moisture-tolerant
Nucleophilic Substitution 91 High efficiency

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.

    Oxidation Reactions: Triazole oxides are the primary products.

    Reduction Reactions: Dihydrotriazoles are formed as major products.

Scientific Research Applications

4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring may also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole with structurally related triazole derivatives, emphasizing substituent effects on properties and applications:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Activities References
4-(Bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole C₆H₁₀BrN₃ 2-ethyl, 4-bromomethyl, 5-methyl High reactivity due to bromomethyl; potential alkylation agent.
4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole C₁₀H₁₀BrN₃ 2-phenyl, 4-bromomethyl, 5-methyl Enhanced lipophilicity from phenyl group; used in coordination chemistry.
4-Chloro-2-(fluorophenyl)thiazole-triazole hybrids Varies Chloro, fluorophenyl, thiazole Antimicrobial activity (e.g., compound 4 in inhibits pathogens).
2-Ethyl-4-chloro-5-aryl-2H-1,2,3-triazoles C₁₁H₁₁ClN₃ (example) 2-ethyl, 4-chloro, 5-aryl Antifungal activity (e.g., compound IVd inhibits Cucumber gray mold at 74.1% efficacy).
4,5-Bis(3,4,5-trimethoxyphenyl)-2H-triazole C₂₀H₂₁N₃O₆ 4,5-bis(trimethoxyphenyl) Anticancer activity; stabilizes crystal packing via π-π interactions.

Key Comparative Insights:

Substituent Effects on Reactivity :

  • The bromomethyl group in the target compound enhances its electrophilicity compared to chloromethyl analogs, facilitating nucleophilic substitutions .
  • In contrast, phenyl substituents (e.g., in ) increase steric bulk, reducing reactivity but improving stability in hydrophobic environments .

Chloro and fluorophenyl derivatives () show marked antimicrobial activity, suggesting halogen electronegativity enhances target binding .

Crystallographic and Physical Properties :

  • Bromine’s polarizability in the target compound may promote halogen bonding, influencing crystal packing and solubility .
  • Trimethoxyphenyl-substituted triazoles () exhibit dense π-π stacking, correlating with higher melting points and thermal stability .

Biological Activity

4-(Bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole is a compound of significant interest in medicinal chemistry and materials science. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

The compound features a triazole ring substituted with a bromomethyl group and ethyl and methyl groups, which contribute to its unique reactivity and biological properties. Its molecular formula is C6H8BrN3C_6H_8BrN_3.

Biological Activity Overview

Research indicates that 4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole exhibits various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings related to these activities.

Antibacterial Activity

Studies have demonstrated that triazole derivatives possess significant antibacterial properties. For instance:

  • Inhibition of Bacterial Growth : The compound has been evaluated against common bacterial strains such as E. coli and B. subtilis. Preliminary results suggest that it exhibits potent antibacterial activity comparable to standard antibiotics like penicillin .
    CompoundBacterial StrainMIC (µg/mL)
    4-(Bromomethyl)-2-ethyl-5-methyl-2H-triazoleB. subtilis1.25 ± 0.60
    PenicillinB. subtilis1 ± 1.50

Anticancer Activity

Research indicates that triazole derivatives can act as potential anticancer agents through multiple mechanisms:

  • Mechanism of Action : The bromomethyl group can act as an electrophile, allowing the compound to interact with nucleophilic sites on biomolecules, potentially inhibiting key enzymes involved in cancer progression .
  • Case Study : A study on structurally similar triazoles found that modifications in the triazole ring significantly affected their anticancer activity, suggesting that further optimization of 4-(bromomethyl)-2-ethyl-5-methyl-2H-triazole could enhance its efficacy against cancer cells .

The biological activity of this compound can be attributed to several factors:

  • Electrophilic Character : The bromomethyl group enhances the electrophilic nature of the molecule, facilitating reactions with nucleophiles in biological systems.
  • Hydrogen Bonding : The triazole ring can participate in hydrogen bonding and π-π interactions with various biomolecules.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for microbial growth and cancer cell proliferation.

Q & A

Q. What are the optimal synthetic routes for 4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole?

The synthesis typically involves 1,3-dipolar cycloaddition (e.g., CuAAC) followed by bromomethylation. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can yield the triazole core, with subsequent alkylation using bromomethylating agents like NBS (N-bromosuccinimide) under controlled conditions . Alternatively, bromomethyl groups can be introduced via nucleophilic substitution on pre-functionalized triazole intermediates, as seen in the synthesis of analogous bromomethyl-triazoles using alkyl bromides in polar aprotic solvents (e.g., DMF or acetonitrile) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and bromomethyl integration. For example, the bromomethyl proton signal appears as a singlet near δ 4.46 ppm in CDCl3_3, with coupling absence confirming no adjacent protons .
  • Elemental analysis : Matching experimental vs. calculated C/H/N/Br percentages ensures stoichiometric accuracy (e.g., C10_{10}H10_{10}BrN3_3 requires C 47.64%, H 3.99%, N 16.66%) .
  • Mass spectrometry : CI-MS or ESI-MS confirms molecular ion peaks (e.g., m/z 252.11 for [M+H]+^+) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Single-crystal X-ray diffraction using SHELXL refinement provides unambiguous confirmation of regiochemistry (e.g., 1,2,3-triazole substitution pattern) and bromomethyl positioning. For instance, SHELXL’s robust refinement algorithms can handle high-resolution data to resolve potential disorder in the bromomethyl group or ethyl substituents . Crystallographic data also validate bond lengths (e.g., C-Br ≈ 1.93 Å) and angles, critical for verifying synthetic accuracy .

Q. What strategies address contradictions in biological activity data for bromomethyl-triazole derivatives?

Discrepancies may arise from:

  • Solubility differences : LogP calculations (e.g., using ChemDraw) can predict membrane permeability, explaining variability in antimicrobial assays.
  • Metabolic instability : Bromomethyl groups are prone to hydrolysis; stability studies (e.g., HPLC monitoring under physiological pH) assess degradation kinetics .
  • Target specificity : Docking studies (e.g., AutoDock Vina) compare binding poses with related triazoles to identify off-target interactions .

Q. How do substituent modifications (e.g., ethyl vs. methyl groups) impact the compound’s reactivity?

  • Steric effects : Ethyl groups increase steric hindrance, reducing nucleophilic substitution rates at the bromomethyl site compared to methyl analogs. Kinetic studies (e.g., monitoring SN2 reactions with NaI in acetone) quantify this effect .
  • Electronic effects : Electron-donating ethyl groups slightly destabilize the triazole ring, altering its UV-Vis absorption profile (e.g., λmax shifts in ethanol) .

Q. What methodologies are used to study the compound’s potential as a bioisostere in drug design?

  • Pharmacophore mapping : Overlay studies (e.g., using Schrödinger Suite) compare the bromomethyl-triazole’s electrostatic potential with classic bioisosteres like oxadiazoles.
  • ADME profiling : Microsomal stability assays (e.g., rat liver microsomes) and Caco-2 permeability tests evaluate its suitability as a metabolically stable scaffold .

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